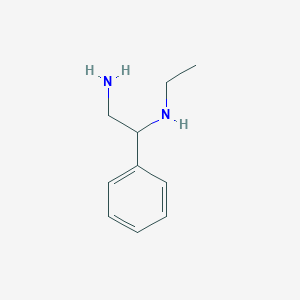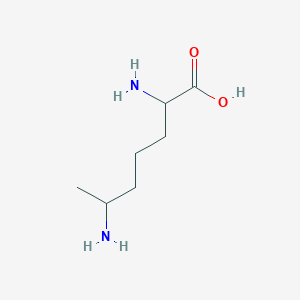
2,6-diaminoheptanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminoheptanoic acid, also known as 2,6-diaminopimelic acid, is an organic compound with the molecular formula C7H14N2O4. It is a derivative of heptanoic acid and features two amino groups at the 2nd and 6th positions. This compound is significant in various biochemical and industrial processes due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanoic acid can be synthesized through several methods. One common approach involves the stereoselective hydrolysis of amino acid amides using microorganisms that possess the necessary enzymatic activity . Another method includes the hydrogenation of nitriles to produce the desired diamino compound .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, leveraging microorganisms to achieve high yields and purity. These methods are preferred due to their efficiency and environmental friendliness .
化学反応の分析
Types of Reactions: 2,6-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of amino groups to corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Produces oxo derivatives.
Reduction: Results in simpler amines.
Substitution: Yields various substituted derivatives depending on the reagents used.
科学的研究の応用
2,6-Diaminoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,6-diaminoheptanoic acid involves its interaction with specific enzymes and molecular targets. In bacterial cell wall synthesis, it acts as a precursor in the formation of peptidoglycan, interacting with enzymes such as MurD to catalyze the addition of amino acids to the growing peptidoglycan chain . This process is crucial for maintaining the structural integrity of bacterial cells.
類似化合物との比較
Lysine: An essential amino acid with a similar structure but different functional properties.
Ornithine: Another amino acid with a shorter side chain.
2,6-Dimethylheptanoic Acid: A methyl-branched fatty acid with different chemical behavior.
Uniqueness: 2,6-Diaminoheptanoic acid is unique due to its dual amino groups positioned on a heptanoic acid backbone, which imparts distinct chemical reactivity and biological functions. Its role in peptidoglycan synthesis sets it apart from other amino acids and derivatives .
特性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
2,6-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11) |
InChIキー |
SHGBCLVCOJGQDM-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


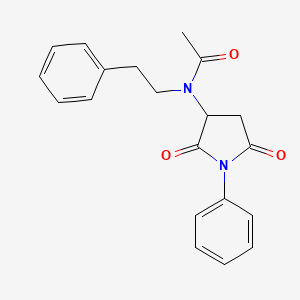
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
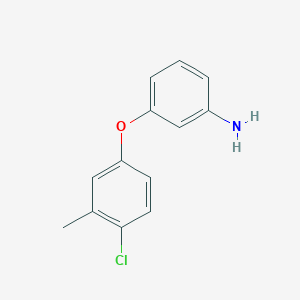
![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)
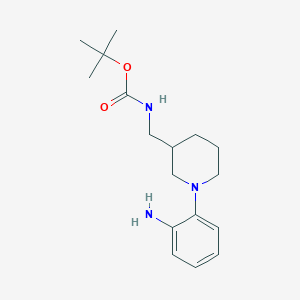
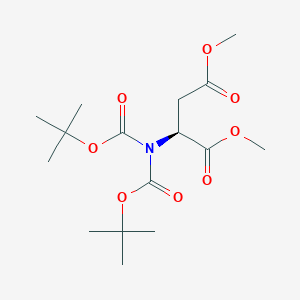
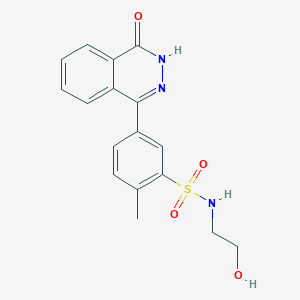
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
